

# An In-depth Technical Guide on the Thermochemical Properties of 1,5-Dimethylcyclopentene

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## Compound of Interest

Compound Name: *1,5-Dimethylcyclopentene*

Cat. No.: *B093963*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **1,5-dimethylcyclopentene**. The information is curated for professionals in research, scientific, and drug development fields, offering critically evaluated data, generalized experimental protocols for its determination, and a logical workflow for the application of such data.

## Core Thermochemical and Physical Data

The following tables summarize the key thermochemical and physical properties of **1,5-dimethylcyclopentene**, a cyclic alkene with the molecular formula C<sub>7</sub>H<sub>12</sub>.<sup>[1]</sup> The data presented has been compiled from critically evaluated sources, primarily the NIST/TRC Web Thermo Tables.<sup>[2]</sup>

## Table 1: Fundamental Physical and Thermochemical Properties

Property	Value	Unit	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	-	<a href="#">[1]</a>
Molar Mass	96.173	g/mol	<a href="#">[2]</a>
Normal Boiling Point	102	°C	<a href="#">[3]</a>
Melting Point	-118	°C	<a href="#">[3]</a>
Density	0.801	g/cm <sup>3</sup>	<a href="#">[3]</a>
Enthalpy of Formation (Gas)	-	kJ/mol	<a href="#">[2]</a>
Enthalpy of Formation (Liquid)	-	kJ/mol	<a href="#">[2]</a>
Enthalpy of Vaporization (at 288 K)	37.1	kJ/mol	<a href="#">[4]</a>

**Table 2: Temperature-Dependent Thermochemical Data  
(Ideal Gas)**

Temperature (K)	Enthalpy (kJ/mol)	Entropy (J/mol·K)	Heat Capacity (C <sub>p</sub> ) (J/mol·K)
298	Value	Value	Value
...up to 1500	Value	Value	Value

Note: Specific values  
are available in the  
NIST/TRC Web  
Thermo Tables and  
are temperature-  
dependent.[\[2\]](#)

**Table 3: Temperature-Dependent Thermochemical Data (Liquid Phase)**

Temperature (K)	Enthalpy (kJ/mol)	Entropy (J/mol·K)	Heat Capacity at Saturation Pressure (J/mol·K)
154.67	Value	Value	Value
...up to 547.82	Value	Value	Value

Note: Specific values are available in the NIST/TRC Web Thermo Tables and are temperature-dependent.[\[2\]](#)

## Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for **1,5-dimethylcyclopentene** are not readily available in the public domain, the following outlines generalized methodologies commonly employed for determining the key thermochemical properties of volatile cyclic hydrocarbons.

### Determination of Enthalpy of Formation ( $\Delta_fH^\circ$ )

The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.

- Sample Preparation: A precisely weighed sample of high-purity **1,5-dimethylcyclopentene** is encapsulated in a combustible container.
- Bomb Calorimetry: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen.
- Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the surrounding water bath is meticulously recorded.

- Calculation: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, subtracting the enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O) from the measured enthalpy of combustion.

## Determination of Heat Capacity (C<sub>p</sub>)

- Adiabatic Calorimetry: A known mass of **1,5-dimethylcyclopentene** is placed in a calorimeter.
- Energy Input: A measured amount of electrical energy is supplied to the sample, causing a small temperature increase.
- Temperature Measurement: The resulting temperature change is precisely measured.
- Calculation: The heat capacity is calculated by dividing the energy input by the temperature change and the molar amount of the sample. This process is repeated at various temperatures to determine the temperature dependency of the heat capacity.

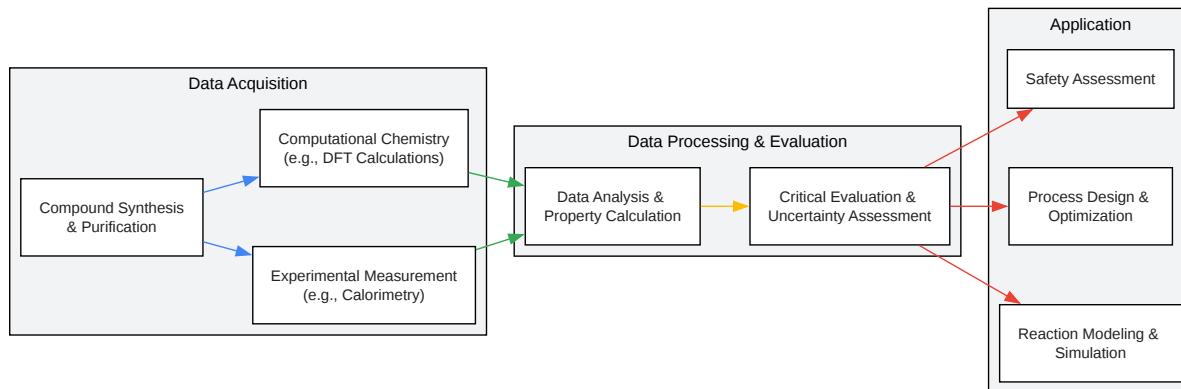
## Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

- Vapor Pressure Measurement: The vapor pressure of **1,5-dimethylcyclopentene** is measured at a series of controlled temperatures using a static or dynamic method.
- Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).
- Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of this plot, which is equal to  $-\Delta\text{vapH}^\circ/R$ , where R is the ideal gas constant.

## Logical Workflow for Thermochemical Data Utilization

The following diagram illustrates a typical workflow for the determination and application of thermochemical data in a research and development context.



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Caption: Workflow for Thermochemical Data Determination and Application.

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